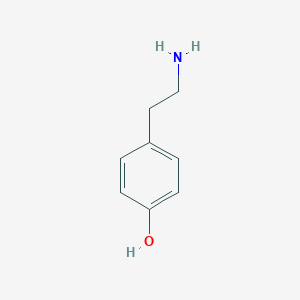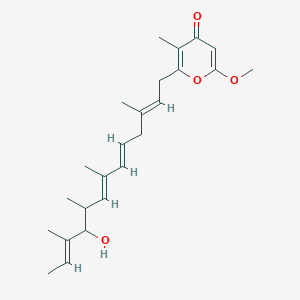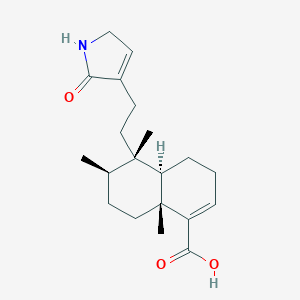
Echinophyllin C
描述
Echinophyllin C, also known as Echinophyllin, is a naturally occurring triterpenoid compound found in the leaves and stems of Echinacea purpurea, a plant species native to North America. It is a member of the triterpenoid family, which is composed of a group of compounds that have a variety of biological activities. This compound has been extensively studied for its potential therapeutic effects on a range of health conditions, including inflammation, cancer, and even neurological disorders.
科学研究应用
抗癌特性:Echinocystic酸,一种相关化合物,已显示出在人类HepG2细胞中诱导凋亡的能力,通过JNK和p38激酶介导的线粒体途径增强了其在草药中的抗癌功能(Tong et al., 2004)。
生殖健康:另一种相关化合物Echinacoside,连同Cistanche tubulosa提取物,可以改善大鼠的精子质量和睾丸毒性,可能作为天然生殖剂(Jiang et al., 2016)。
免疫系统调节:紫锥菊提取物,可能含有类似于Echinophyllin C的化合物,可以调节树突状细胞分化和免疫相关基因的表达(Wang et al., 2006)。此外,紫锥菊提取物增强了单核细胞和树突状细胞中免疫相关基因的表达(Park et al., 2005)。
抗真菌活性:Echinocandins,可能与this compound具有结构相似性,调节对曲霉的炎症反应,影响真菌β-葡聚糖的暴露(Hohl et al., 2007)。
普通感冒治疗:紫锥菊已被证明可以减少普通感冒的发病率和持续时间(Shah et al., 2007)。
神经系统疾病治疗:Echinacoside在治疗帕金森病和阿尔茨海默病方面表现出潜力,尽管其生物利用度和临床试验结果仍存在问题(Liu et al., 2018)。
抗菌和抗增殖特性:Echinops lanceolatus Mattf.,可能含有this compound,显示出抗菌和抗增殖潜力,特别对抗耐药细菌和人类肿瘤细胞系效果显著(Seukep et al., 2020)。
属性
IUPAC Name |
(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIBINEORXRIL-MPRPZVOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural characteristic of the echinophyllin family of compounds?
A1: All four new members of the echinophyllin family (C-F) share a core structure consisting of a clerodane diterpene unit linked to an amine moiety, forming an α,β-unsaturated γ-lactam ring. []
Q2: Where were these new echinophyllin compounds isolated from?
A2: Echinophyllins C-F were isolated from the leaves of Echinodorus macrophyllus, a Brazilian medicinal plant also known as "Chapéu-de-couro". []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



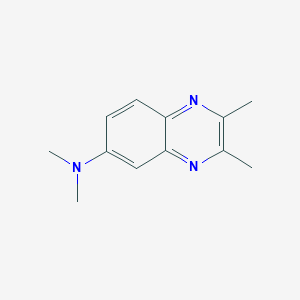
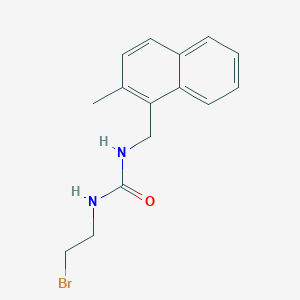
![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)

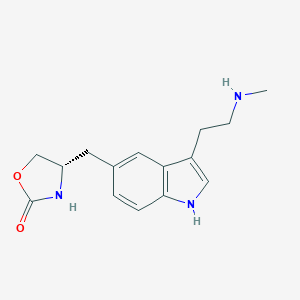
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

